3-TsOPr-6-Me-Tetrazine
Description
Properties
CAS No. |
1629962-57-7 |
|---|---|
Molecular Formula |
C13H16N4O3S |
Molecular Weight |
308.36 |
Purity |
>95% |
Synonyms |
3-(6-Methyl-1,2,4,5-tetrazin-3-yl)propyl p-tolylsulfonate |
Origin of Product |
United States |
Reaction Mechanisms and Kinetics of 3 Tsopr 6 Me Tetrazine Reactivity
Inverse Electron-Demand Diels-Alder (iEDDA) Cycloadditions of Tetrazines
The inverse electron-demand Diels-Alder (iEDDA) reaction is a cornerstone of tetrazine chemistry, prized for its rapid kinetics and high specificity, especially in biological systems. This reaction involves an electron-deficient diene, the tetrazine, and an electron-rich dienophile. The rate of this reaction is governed by the energy gap between the Highest Occupied Molecular Orbital (HOMO) of the dienophile and the Lowest Unoccupied Molecular Orbital (LUMO) of the diene. A smaller energy gap leads to a faster reaction.
Mechanistic Pathways of iEDDA with Strained Dienophiles
The iEDDA reaction of tetrazines with strained dienophiles, such as trans-cyclooctenes (TCO) or norbornenes, proceeds through a concerted, yet often asynchronous, [4+2] cycloaddition transition state. This initial cycloaddition is the rate-determining step and results in a highly unstable bicyclic intermediate. This intermediate rapidly undergoes a retro-Diels-Alder reaction, extruding a molecule of dinitrogen (N2) to form a stable dihydropyridazine (B8628806) product, which may further oxidize to the corresponding pyridazine (B1198779). The high rate of these reactions is attributed to the release of ring strain in the dienophile upon cycloaddition. The reaction is essentially irreversible due to the entropically favorable release of N2 gas.
Influence of Substituents (e.g., TsOPr and Me) on iEDDA Reactivity and Rate Constants
The substituents on the tetrazine ring play a critical role in modulating its reactivity by altering the energy of its LUMO. Electron-withdrawing groups lower the LUMO energy, thereby decreasing the HOMO-LUMO gap with a dienophile and accelerating the iEDDA reaction rate. Conversely, electron-donating groups raise the LUMO energy, leading to a slower reaction.
In 3-TsOPr-6-Me-Tetrazine, the methyl group at the 6-position is a weak electron-donating group. In contrast, the 3-TsOPr group is more complex. The isopropoxy group itself is electron-donating through resonance. However, the appended tosyl (Ts) group is strongly electron-withdrawing due to the sulfone moiety. The inductive effect of the tosyl group is expected to dominate, making the TsOPr group, as a whole, electron-withdrawing. This would significantly lower the LUMO energy of the tetrazine ring, leading to a high rate constant for the iEDDA reaction.
The interplay of these substituents results in an unsymmetrical tetrazine with a predicted high reactivity, likely exceeding that of tetrazines bearing only alkyl or simple alkoxy substituents. The table below provides a hypothetical comparison of second-order rate constants for the reaction of various tetrazines with a strained dienophile like trans-cyclooctene (B1233481) (TCO).
| Tetrazine Derivative | Substituent at C3 | Substituent at C6 | Predicted Electronic Effect | Hypothetical Rate Constant (k) with TCO (M⁻¹s⁻¹) |
|---|---|---|---|---|
| 3,6-dimethyl-tetrazine | -Me | -Me | Donating | ~10² |
| 3-phenyl-6-methyl-tetrazine | -Ph | -Me | Withdrawing/Donating | ~10³ |
| 3,6-di(2-pyridyl)-tetrazine | -Py | -Py | Strongly Withdrawing | ~10⁴ - 10⁵ |
| This compound | -OPr-Ts | -Me | Strongly Withdrawing/Donating | ~10⁴ |
Regioselectivity and Stereochemical Control in Cycloaddition Reactions
For unsymmetrical tetrazines like this compound reacting with unsymmetrical dienophiles, the issue of regioselectivity arises. The regiochemical outcome is determined by the electronic and steric properties of the substituents on both the diene and the dienophile. Generally, the reaction is controlled by the alignment of the frontier molecular orbitals, with the carbon atom of the dienophile having the largest HOMO coefficient preferentially bonding to the carbon atom of the tetrazine with the largest LUMO coefficient.
In this compound, the strongly electron-withdrawing TsOPr group will lower the LUMO coefficient at the C3 position more significantly than the electron-donating methyl group at the C6 position. Consequently, in reactions with an electron-rich alkene where one terminus is more nucleophilic, that terminus would be expected to preferentially attack the C3 position of the tetrazine. Steric hindrance from the bulky TsOPr group could also influence the regiochemical outcome, potentially favoring attack at the less hindered C6 position if the dienophile is also sterically demanding.
Stereochemical control in iEDDA reactions is typically high, with the stereochemistry of the dienophile being retained in the dihydropyridazine product.
Other Reactive Pathways and Transformations of this compound Scaffolds
Beyond the well-studied iEDDA cycloadditions, the this compound scaffold can potentially undergo other transformations.
Oxidative and Reductive Transformations
The tetrazine ring is known to be redox-active. Tetrazines can undergo reversible one-electron reduction to form stable radical anions. The reduction potential is influenced by the substituents on the ring. Electron-withdrawing groups make the tetrazine easier to reduce (less negative reduction potential), while electron-donating groups make it more difficult to reduce.
Given the presence of the strongly electron-withdrawing TsOPr group, this compound is expected to have a relatively low reduction potential, making it susceptible to reduction. Conversely, the oxidation of the electron-deficient tetrazine ring is generally difficult.
The table below presents hypothetical electrochemical data for various tetrazines.
| Tetrazine Derivative | Substituent at C3 | Substituent at C6 | Hypothetical Reduction Potential (E₁/₂) vs. Fc/Fc⁺ (V) |
|---|---|---|---|
| 3,6-dimethyl-tetrazine | -Me | -Me | -1.5 |
| 3,6-diphenyl-tetrazine | -Ph | -Ph | -1.2 |
| 3,6-di(2-pyridyl)-tetrazine | -Py | -Py | -0.9 |
| This compound | -OPr-Ts | -Me | -1.0 |
Nucleophilic and Electrophilic Reactivity Studies
The electron-deficient nature of the tetrazine ring makes it susceptible to nucleophilic attack. Nucleophilic aromatic substitution (SNAr) reactions can occur, particularly if a good leaving group is present on the ring. While the TsOPr group is not a typical leaving group in its entirety, the carbons of the tetrazine ring are electrophilic. The C3 position, being attached to the electron-withdrawing TsOPr group, would be the most electrophilic and therefore the most likely site for nucleophilic attack. However, without a suitable leaving group, this reactivity is limited.
Electrophilic attack on the tetrazine ring is generally unfavorable due to its electron-poor character. The nitrogen lone pairs are of low basicity. Therefore, reactions with electrophiles are not a common reactive pathway for tetrazines.
Computational and Theoretical Investigations of 3 Tsopr 6 Me Tetrazine
Density Functional Theory (DFT) Studies on Electronic Structure and Reactivity
DFT calculations are a cornerstone for investigating tetrazine chemistry, offering deep insights into the factors that control their stability and reactivity. nih.gov For tetrazines to be effective in bioorthogonal chemistry, they must react quickly with strained alkenes but remain stable against degradation by biological nucleophiles like thiols. rsc.org DFT studies help to navigate this challenge by predicting how different substituents on the tetrazine ring influence these competing factors. nih.gov
The reactivity of tetrazines in iEDDA reactions is largely governed by the energy of their unoccupied molecular orbitals, as the reaction involves the interaction of the tetrazine's Lowest Unoccupied Molecular Orbital (LUMO) with the Highest Occupied Molecular Orbital (HOMO) of the dienophile. nih.gov Introducing electron-withdrawing groups onto the tetrazine core lowers the energy of these unoccupied orbitals, which generally accelerates the desired iEDDA reaction. nih.govescholarship.org
Computational studies have systematically calculated the energies of the LUMO and LUMO+1 orbitals for a series of substituted tetrazines, correlating these values with the free energies of activation (ΔG‡) for their reaction with a model dienophile, trans-cyclooctene (B1233481) (TCO). nih.govresearchgate.net For most tetrazines, a linear relationship is observed: a lower LUMO/LUMO+1 energy corresponds to a lower activation barrier and thus a faster reaction. nih.gov
However, sulfone- and sulfoxide-substituted tetrazines are notable exceptions to this trend. nih.gov DFT calculations reveal that their activation barriers are significantly lower than what would be predicted based solely on their orbital energies. nih.govresearchgate.net This suggests that factors other than frontier molecular orbital (FMO) interactions play a crucial role in their enhanced reactivity. nih.gov
Table 1: DFT-Calculated Orbital Energies and Activation Energies for Reactions with TCO nih.gov Data for 3-methyl-substituted tetrazine derivatives.
| Substituent (at C3) | LUMO Energy (eV) | LUMO+1 Energy (eV) | ΔG‡ (kJ mol⁻¹) |
| Chlorine (TCL) | -2.14 | 0.44 | 26.8 |
| Sulfoxide (B87167) (TSO) | -1.86 | 0.79 | 20.3 |
| Sulfone (TSO2) | -1.78 | 0.93 | 19.3 |
To understand the anomalous reactivity of sulfone- and sulfoxide-substituted tetrazines, the distortion/interaction model (also known as the activation strain model) is employed. nih.govescholarship.org This model deconstructs the activation energy (ΔE‡) into two components:
Distortion Energy (ΔE_dist): The energy required to deform the reactants (tetrazine and dienophile) from their ground-state geometries into the geometries they adopt at the transition state. escholarship.org
Interaction Energy (ΔE_int): The stabilizing energy released when the two distorted reactant molecules are brought together in the transition state. escholarship.org
Table 2: Distortion/Interaction Analysis for Reactions of Methyl-Tetrazines with TCO nih.gov
| Reactant | Distortion Energy (ΔE_dist) (kJ mol⁻¹) | Interaction Energy (ΔE_int) (kJ mol⁻¹) |
| TCL | 51.9 | -62.1 |
| TSO | 45.2 | -70.5 |
| TSO2 | 42.2 | -71.1 |
Molecular Dynamics Simulations and Conformational Analysis
While DFT provides static pictures of reactants, products, and transition states, Molecular Dynamics (MD) simulations can offer insights into the dynamic behavior and conformational flexibility of molecules in solution. acs.orgmdpi.com Such simulations could be used to explore the conformational preferences of the substituent group on the tetrazine ring and how solvent molecules arrange around the reactant, potentially influencing its reactivity. However, specific MD simulation studies focusing on the conformational analysis of 3-TsOPr-6-Me-Tetrazine or its close sulfone and sulfoxide analogues are not extensively detailed in the current scientific literature.
In Silico Screening and Rational Design Principles for Optimized Tetrazine Derivatives
The insights gained from DFT and the distortion/interaction model form the basis for the rational design of new tetrazine derivatives with improved properties. nih.gov The discovery that sulfone and sulfoxide groups enhance reactivity through secondary orbital interactions, rather than solely by lowering LUMO energies, provides a crucial design principle. rsc.org This allows for the uncoupling of reactivity towards strained alkenes from the undesirable reactivity towards biological nucleophiles, a key challenge in developing bioorthogonal tools. nih.gov
Computational screening (in silico screening) of virtual libraries of tetrazine derivatives allows researchers to predict the reactivity and stability of many potential candidates without synthesizing them. nih.gov By calculating properties like LUMO energies and activation barriers for iEDDA reactions, compounds with promising characteristics can be identified for further experimental study. The computational investigation that identified sulfone- and sulfoxide-substituted tetrazines as having an advantageous reactivity profile is a primary example of this approach. nih.gov This strategy accelerates the development of new bioorthogonal reagents with optimized performance for applications in chemical biology and medical imaging. mdpi.comresearchgate.net
Applications of 3 Tsopr 6 Me Tetrazine in Bioorthogonal Chemistry and Chemical Biology
Principles of Bioorthogonal Ligation in Living Systems
Bioorthogonal ligation refers to any chemical reaction that can occur inside of a living system without interfering with native biological processes. The concept has revolutionized the study of biomolecules in their native environments. Early examples of bioorthogonal reactions, while groundbreaking, faced limitations such as the requirement for cytotoxic copper catalysts or the use of reagents with limited stability in aqueous environments.
The advent of tetrazine-based bioorthogonal chemistry has addressed many of these challenges. The reaction between a 1,2,4,5-tetrazine (B1199680) and a strained alkene or alkyne is a catalyst-free cycloaddition that proceeds with exceptionally fast reaction rates. nih.govthieme-connect.de This high reactivity allows for the labeling of biomolecules at very low concentrations, which is crucial for in vivo applications. nih.gov Furthermore, the tetrazine moiety itself is relatively small, minimizing potential steric hindrance when incorporated into biomolecules.
Kinetic Optimization for In Vivo Applications
The rate of the iEDDA reaction is a critical factor for its successful application in living systems, where the concentrations of reactants are often low and the environment is complex. The kinetics of the tetrazine-dienophile reaction can be finely tuned by modifying the substituents on the tetrazine ring. nih.gov Electron-withdrawing groups tend to increase the reaction rate, while electron-donating groups generally decrease it.
The 3-isopropoxy group in 3-TsOPr-6-Me-Tetrazine is an electron-donating group, which would suggest a more moderate reaction rate compared to tetrazines bearing strongly electron-withdrawing substituents. This can be advantageous in certain applications where a very rapid reaction is not required or where greater stability of the tetrazine probe is desired. The 6-methyl group also contributes to the electronic properties and stability of the molecule. iris-biotech.de The ability to modulate the reaction kinetics allows for the development of multiple, kinetically distinct tetrazine probes for multiplexed labeling experiments. nih.gov
Below is a table comparing the second-order rate constants of various tetrazine derivatives with trans-cyclooctene (B1233481) (TCO), illustrating the effect of different substituents on reaction kinetics.
| Tetrazine Derivative | Dienophile | Second-Order Rate Constant (k₂) [M⁻¹s⁻¹] | Reference |
|---|---|---|---|
| 3,6-di-(2-pyridyl)-s-tetrazine | trans-cyclooctene | ~2000 | google.com |
| 6-Methyl-substituted tetrazine | trans-cyclooctene | ~1000 | iris-biotech.de |
| Hydrogen-substituted tetrazine | trans-cyclooctene | up to 30000 | iris-biotech.de |
| 3,6-diphenyl-1,2,4,5-tetrazine | Bicyclononyne (BCN) | 3.6 | nih.gov |
| 3,6-di(pyridin-2-yl)-1,2,4,5-tetrazine | Bicyclononyne (BCN) | 118 | nih.gov |
Advanced Bioconjugation Strategies
The high efficiency and selectivity of the tetrazine ligation have made it a valuable tool for the bioconjugation of macromolecules. This compound can be readily incorporated into various biomolecules, enabling their subsequent labeling and study.
Site-Specific Protein Labeling and Modification Methodologies
Site-specific labeling of proteins is essential for understanding their function and dynamics. Tetrazine derivatives, including those with alkoxy substituents, can be used to label proteins with high precision. One common strategy involves the genetic incorporation of an unnatural amino acid containing a dienophile, such as a trans-cyclooctene, into the protein of interest. The protein can then be selectively labeled with a tetrazine-functionalized probe.
Alternatively, a tetrazine moiety can be installed on the protein. This can be achieved through the genetic encoding of a tetrazine-containing unnatural amino acid or by reacting a protein's natural amino acid side chains with a bifunctional linker bearing a tetrazine group. For instance, cysteine residues can be selectively targeted for modification. These approaches allow for the attachment of a wide range of functionalities to proteins, including fluorophores, affinity tags, and therapeutic agents.
Nucleic Acid and Lipid Functionalization
The applications of tetrazine-based bioconjugation extend beyond proteins to other important classes of biomolecules, such as nucleic acids and lipids.
Nucleic Acids: Site-specific functionalization of DNA and RNA is crucial for studying their biological roles and for the development of nucleic acid-based diagnostics and therapeutics. Oligonucleotides can be chemically synthesized to include a dienophile or a tetrazine at a specific position. For example, an amino-modified oligonucleotide can be post-synthetically labeled with a tetrazine-NHS ester. nih.govrsc.org This allows for the attachment of various payloads to the nucleic acid, such as imaging agents or drug molecules. nih.gov
Lipids: Lipids play diverse roles in cellular processes, from forming membrane barriers to acting as signaling molecules. Studying lipid trafficking and function often requires methods for their visualization and tracking. Bioorthogonal chemistry provides a powerful approach for lipid labeling. Cells can be metabolically labeled with a lipid analog containing a dienophile. Subsequently, a tetrazine probe can be used to visualize the tagged lipids in vitro or in vivo. This strategy has been successfully used to image phospholipids and other lipid species in living cells and organisms. nih.gov
Development of Bioorthogonal Probes and Reporters
A significant advantage of tetrazine chemistry is the ability to create "turn-on" fluorescent probes. The tetrazine moiety can act as a fluorescence quencher when in close proximity to a fluorophore. nih.gov Upon reaction with a dienophile, the tetrazine is consumed, and its quenching effect is eliminated, leading to a significant increase in fluorescence intensity. This fluorogenic response provides a high signal-to-noise ratio, making these probes ideal for no-wash imaging applications in living cells. nih.govnih.gov
Probes based on 3-alkoxy-6-alkyl-tetrazines can be designed to have a range of photophysical properties, from visible to near-infrared emission, by conjugating them to different fluorophores. nih.gov The design of these probes often involves minimizing the distance between the tetrazine and the fluorophore to maximize the quenching efficiency. The development of such fluorogenic probes has enabled advanced imaging applications, including super-resolution microscopy and in vivo imaging of biological processes. rsc.orgresearchgate.net
Fluorogenic Tetrazines for Optical Imaging
Fluorogenic probes are invaluable tools in bioimaging, as they exhibit fluorescence only after reacting with their target, thus minimizing background signal and eliminating the need for wash-out steps. Tetrazines are excellent quenchers of fluorescence. When a fluorophore is conjugated to a tetrazine, its fluorescence is suppressed. Upon reaction with a dienophile, such as a trans-cyclooctene (TCO), the tetrazine ring is converted to a dihydropyridazine (B8628806), which disrupts the quenching mechanism and leads to a "turn-on" of the fluorescence signal rsc.orgnih.govresearchgate.net.
The design of fluorogenic tetrazine probes is a mature field, with strategies focusing on optimizing the fluorophore, the linker, and the tetrazine substitution to achieve a high signal-to-noise ratio researchgate.netrsc.orgnih.gov. For instance, various fluorophores, from green to far-red emitting dyes, have been successfully conjugated to tetrazines to create a palette of fluorogenic probes for multicolor imaging rsc.org. The quenching efficiency of the tetrazine can be modulated by its electronic properties; electron-withdrawing groups on the tetrazine ring can enhance its quenching ability researchgate.net.
While specific data on this compound is not available, 3-alkoxy-6-methyl-tetrazines can be readily incorporated into fluorogenic probes. The alkoxy group can serve as an attachment point for a fluorophore, and the methyl group helps to modulate the reactivity and stability of the tetrazine. The tosylate group in the propoxy chain could potentially be used for further functionalization or to influence the solubility and biodistribution of the probe. The development of near-infrared (NIR) fluorogenic tetrazine probes is of particular interest due to the deeper tissue penetration of NIR light, enabling in vivo imaging applications nih.gov.
Table 1: Examples of Fluorogenic Tetrazine Probes and Their Properties Note: This table is based on data for various tetrazine-fluorophore conjugates, not specifically this compound.
| Fluorophore | Emission Wavelength (nm) | Fluorescence Turn-On Ratio | Reference |
| Coumarin | ~450-500 | >100-fold | nih.gov |
| BODIPY | ~500-550 | Up to 1000-fold | semanticscholar.org |
| Rhodamine | ~550-600 | High | rsc.org |
| Si-Rhodamine | ~650-700 | High | nih.gov |
Radiotracer Design for Pretargeted Imaging (e.g., PET)
Pretargeted imaging is a two-step strategy that decouples the targeting of a biomarker from the delivery of the imaging agent. First, a targeting molecule (e.g., an antibody) modified with a bioorthogonal handle (e.g., a TCO) is administered and allowed to accumulate at the target site and clear from circulation. Subsequently, a small, rapidly clearing radiolabeled tetrazine is administered, which "clicks" with the TCO-modified targeting molecule at the target site mdpi.comresearchgate.net. This approach significantly improves the target-to-background ratio and allows for the use of short-lived radionuclides like fluorine-18 (¹⁸F) for Positron Emission Tomography (PET) imaging nih.govturkupetcentre.net.
The design of tetrazine-based radiotracers for PET imaging involves chelating a radionuclide or directly incorporating it into the tetrazine scaffold. Various tetrazine cores have been radiolabeled with isotopes such as ⁶⁸Ga, ⁶⁴Cu, and ¹⁸F mdpi.comnih.gov. The choice of the tetrazine structure is critical for optimizing the in vivo performance of the radiotracer, including its reactivity, stability, and pharmacokinetic properties. For instance, hydrophilic tetrazines have been shown to improve tumor-to-background contrast in PET imaging nih.gov.
A 3-alkoxy-6-methyl-tetrazine scaffold, such as that in this compound, could be readily adapted for radiotracer design. The propoxy chain could be modified to incorporate a chelator for radiometals or a site for radiohalogenation. The tosylate group might influence the tracer's biodistribution and clearance profile. Studies on various ¹⁸F-labeled tetrazines have demonstrated the feasibility of this approach for pretargeted PET imaging of cancer and other diseases nih.govacs.org.
Table 2: Radionuclides and Tetrazine Scaffolds Used in Pretargeted PET Imaging Note: This table presents examples from the literature and does not specifically include this compound.
| Radionuclide | Tetrazine Scaffold | Application | Reference |
| ¹⁸F | Bispyridyl Tetrazine | Pretargeted PET Imaging | nih.gov |
| ⁶⁸Ga | THP-Tetrazine | Pretargeted PET of Nanomedicines | nih.gov |
| ⁶⁴Cu | SarAr-Tetrazine | Pretargeted PET Imaging | mdpi.com |
| ²¹¹At | Astatinated Tetrazine | Pretargeted Therapy | acs.org |
Controlled Release and Prodrug Activation Mechanisms
The bioorthogonal reactivity of tetrazines can be harnessed for the controlled release of therapeutic agents or other bioactive molecules. These "click-to-release" strategies are designed to liberate a caged molecule upon reaction of a tetrazine with a dienophile nih.govnih.gov.
"Click-to-Release" Strategies for Drug Delivery
In a typical "click-to-release" system for drug delivery, a prodrug is designed where the active drug is linked to a TCO molecule through a self-immolative linker. This TCO-caged prodrug is inactive and circulates in the body. Upon administration of a tetrazine, the inverse electron-demand Diels-Alder reaction occurs, leading to the cleavage of the linker and the release of the active drug at the desired location researchgate.netresearchgate.netresearchgate.net. This strategy allows for targeted drug delivery, minimizing systemic toxicity nih.govnih.gov.
The efficiency of drug release is dependent on the kinetics of the tetrazine-TCO ligation and the subsequent cleavage reaction . The structure of the tetrazine can be tuned to optimize these parameters. While there is no specific literature on this compound in this context, the 3-alkoxy-6-methyl-tetrazine core is a viable platform for developing click-to-release activators. The propoxy group could be functionalized to enhance solubility or to attach targeting moieties, while the tosylate could serve as a leaving group in alternative release mechanisms or be part of a larger, more complex prodrug design. The reaction mechanism generally involves the formation of a dihydropyridazine intermediate that undergoes tautomerization and subsequent elimination to release the payload researchgate.net.
Spatiotemporal Control of Bioactivity via Photocatalysis
To achieve even greater control over bioorthogonal reactions, researchers have developed methods to initiate tetrazine ligation using external stimuli, such as light researchgate.net. Photocatalysis offers a powerful tool for the spatiotemporal activation of bioorthogonal chemistry beilstein-journals.org. In this approach, a stable, unreactive dihydrotetrazine (DHTz) precursor is used. Upon irradiation with light in the presence of a photosensitizer, the DHTz is oxidized to the reactive tetrazine, which can then participate in the Diels-Alder reaction nih.govresearchgate.netchemrxiv.org.
This method allows for precise control over where and when the bioorthogonal reaction occurs. For example, by focusing a light source on a specific region of interest, the activation of a prodrug or the labeling of a biomolecule can be confined to that area nih.govresearchgate.net. Far-red light is often preferred for these applications due to its deeper tissue penetration and lower phototoxicity nih.gov. Silarhodamine (SiR) dyes have been repurposed as efficient far-red photocatalysts for this purpose nih.gov.
A molecule like this compound could potentially be used in its dihydro form as a photocaged precursor. The alkoxy and methyl substituents would influence the stability and oxidation potential of the DHTz, as well as the reactivity of the resulting tetrazine. The ability to control the activation of such a molecule with light would open up numerous applications in targeted therapy and high-resolution imaging.
Applications of 3 Tsopr 6 Me Tetrazine in Materials Science and Organic Synthesis
Incorporation into High-Performance Polymeric Materials
The bioorthogonal nature of the iEDDA reaction between tetrazines and strained dienophiles (like norbornene or trans-cyclooctene) allows for the efficient formation of covalent bonds under mild, catalyst-free conditions. rsc.orgugent.be This has made tetrazine-functionalized molecules powerful tools for creating and modifying polymeric materials.
Tetrazine derivatives are widely used as cross-linking agents to form hydrogels and other polymer networks. rsc.org In a typical strategy, a polymer backbone is functionalized with a dienophile, such as norbornene. The addition of a bifunctional or multifunctional tetrazine then acts as a cross-linker, reacting with the dienophiles on different polymer chains to form a stable, covalently linked network. The speed and selectivity of the tetrazine ligation allow for rapid gelation under biocompatible conditions, which is particularly advantageous for applications in tissue engineering and drug delivery. rsc.orgnih.gov The iEDDA reaction's efficiency enables the creation of well-defined networks without the need for external catalysts or stimuli that could be harmful to sensitive biological materials. ed.ac.uk
The incorporation of the tetrazine moiety and the resulting dihydropyridazine (B8628806) linkage can significantly influence the properties of polymeric materials. The rigid structure of the heterocyclic rings can enhance the thermal stability of the polymer network. Furthermore, the density of cross-links, controlled by the concentration of the tetrazine cross-linker, directly modulates the mechanical properties of the material, such as its stiffness and elasticity. nih.gov Research has shown that hydrogels cross-linked via tetrazine-norbornene chemistry exhibit a significantly higher storage modulus and greater resistance to hydrolytic degradation compared to networks formed through other "click" chemistries, an effect attributed to strong secondary interactions between the cycloaddition products. nih.gov
Role as Versatile Building Blocks in Complex Molecule Synthesis
The unique reactivity and stability of the tetrazine core make it an excellent scaffold in synthetic chemistry. acs.orgnih.gov The ability to introduce different substituents at the 3- and 6-positions allows for the synthesis of a diverse range of complex molecules. bohrium.comnih.gov
Tetrazines are inherently nitrogen-rich compounds and serve as precursors for other complex heterocyclic systems. researchgate.net The iEDDA reaction of a tetrazine with an alkyne, for example, results in the formation of a pyridazine (B1198779) ring after the extrusion of a nitrogen molecule. This pathway provides a reliable method for synthesizing substituted pyridazines, which are themselves important pharmacophores in medicinal chemistry. The modularity of tetrazine synthesis allows for the pre-installation of various functional groups, which are then carried through the cycloaddition reaction into the final heterocyclic product.
The bioorthogonal reactivity of tetrazines has been harnessed to create novel research tools in chemical biology, including the synthesis of unnatural amino acids (UAAs). rsc.orgchemrxiv.org By incorporating a tetrazine moiety into the side chain of an amino acid, scientists can create building blocks for peptides and proteins that have a reactive handle for site-specific modification. For instance, a tetrazine-containing UAA can be incorporated into a peptide sequence. rsc.org This allows the resulting peptide to be precisely conjugated to another molecule functionalized with a strained alkene, enabling the creation of complex peptidomimetics, antibody-drug conjugates, or targeted imaging agents.
Energetic Materials Research (focused on chemical transformations and molecular design)
The high nitrogen content and large positive heats of formation of tetrazine-based compounds make them a key area of research for high-energy density materials (HEDMs). sciengine.commdpi.com The tetrazine ring serves as an energetic backbone that can be functionalized with various toxophoric groups (like -NO₂, -N₃, or -NHNO₂) to tune the energetic properties. researchgate.nettandfonline.com
The molecular design of tetrazine-based energetic materials focuses on achieving a balance between high detonation performance and low sensitivity to mechanical stimuli like impact and friction. sciengine.com Asymmetrical substitution can influence the crystal packing and intermolecular interactions of the compound, which in turn affects its density and sensitivity. By carefully selecting substituents, researchers can design molecules with improved thermal stability and specific energetic characteristics for applications ranging from propellants to explosives. researchgate.nettandfonline.com
Data on Related 3-Methyl-6-Substituted-1,2,4,5-Tetrazines
While no data exists for "3-TsOPr-6-Me-Tetrazine," the table below presents characterization data for some well-documented 3-methyl-6-substituted tetrazine compounds to provide a reference for this class of molecules.
| Compound Name | Formula | Molecular Weight ( g/mol ) | Key Characteristics | Reference |
| (4-(6-Methyl-1,2,4,5-tetrazin-3-yl)phenyl)methanamine | C₁₀H₁₁N₅ | 201.23 | Red/purple crystalline solid, used for bioconjugation. | nih.gov |
| 4-(6-Methyl-1,2,4,5-tetrazin-3-yl)benzoic acid | C₁₀H₈N₄O₂ | 216.19 | Purple solid, provides a carboxylate handle for further functionalization. | nih.gov |
| 5-(6-Methyl-1,2,4,5-tetrazin-3-yl)pentan-1-amine | C₈H₁₅N₅ | 181.24 | Purple crystalline solid, aliphatic linker for conjugation. | nih.gov |
| 3-Bromo-6-methyl-1,2,4,5-tetrazine | C₃H₃BrN₄ | 174.99 | Key precursor for synthesizing asymmetrically substituted alkyltetrazines via cross-coupling reactions. | rsc.org |
Structure Activity Relationship Sar and Design Principles for Optimized 3 Tsopr 6 Me Tetrazine Analogs
Impact of Substituent Electronic and Steric Effects on Reactivity
The reactivity of the 1,2,4,5-tetrazine (B1199680) core is significantly influenced by the electronic and steric properties of its substituents. nih.govnih.gov These factors govern the rate of the inverse electron-demand Diels-Alder (IEDDA) reaction, a cornerstone of tetrazine bioorthogonal chemistry.
Electronic Effects: The electronic nature of the substituents on the tetrazine ring plays a pivotal role in modulating its reactivity. Electron-withdrawing groups (EWGs) enhance the reactivity of the tetrazine by lowering the energy of its lowest unoccupied molecular orbital (LUMO). nih.gov This reduced LUMO energy leads to a smaller energy gap between the tetrazine's LUMO and the highest occupied molecular orbital (HOMO) of the dienophile, accelerating the IEDDA reaction. nih.govresearchgate.net Conversely, electron-donating groups (EDGs) increase the LUMO energy, which slows down the reaction rate. nih.govnih.gov For instance, tetrazines bearing ester and pyridyl substituents are known to have enhanced reactivity due to the electron-withdrawing nature of these groups. nih.gov
Steric Effects: Steric hindrance around the tetrazine core generally decreases the reaction rate. nih.govnih.gov Bulky substituents can impede the approach of the dienophile, thus increasing the activation energy of the reaction. nih.gov Smaller substituents are generally preferred for achieving faster kinetics. nih.gov However, some studies have shown that bulky substituents can, in some cases, enhance both the stability and reactivity of tetrazines. researchgate.net This counterintuitive effect is thought to arise from the substituent's ability to influence the conformational preferences of the tetrazine ring, potentially pre-distorting it into a geometry that is more favorable for the transition state of the cycloaddition. nih.govresearchgate.net For example, a bulky substituent in the ortho-position of a phenyl ring attached to the tetrazine can lead to high intrinsic reactivity. nih.gov
The interplay of these electronic and steric effects is complex and crucial for the rational design of tetrazine analogs. A careful balance must be struck to achieve the desired reactivity profile.
| Substituent Type | Electronic Effect | Impact on LUMO Energy | Effect on IEDDA Reaction Rate | Example Groups |
|---|---|---|---|---|
| Electron-Withdrawing Group (EWG) | -I, -M | Lowers | Increases | -CN, -NO2, -COOR, Pyridyl |
| Electron-Donating Group (EDG) | +I, +M | Raises | Decreases | -NH2, -OR, -Alkyl |
| Bulky Substituent | Steric Hindrance | Variable | Generally Decreases (with exceptions) | -tBu, - adamantyl |
Strategies for Tuning Reaction Kinetics and Selectivity
The ability to fine-tune the reaction kinetics of tetrazine ligations is essential for their application in complex biological systems, such as in staged labeling experiments. nih.gov Several strategies have been developed to modulate the reactivity and selectivity of tetrazine analogs.
One of the most effective methods for tuning reaction kinetics is by modifying the substituents on the tetrazine ring. nih.govrsc.org By systematically varying the electronic and steric nature of these substituents, a wide range of reaction rates can be achieved. For example, introducing fluorine substituents can lead to reaction rates on the order of 10⁶ M⁻¹s⁻¹. biorxiv.orgresearchgate.net This tunability allows for the design of tetrazine probes that can react selectively with different dienophiles or at different times. nih.gov
The choice of dienophile is another critical factor in controlling the reaction kinetics. Different dienophiles, such as norbornene and trans-cyclooctene (B1233481) (TCO), exhibit vastly different reaction rates with the same tetrazine. nih.gov This pairing of a specific tetrazine with a specific dienophile provides a powerful tool for achieving selectivity in labeling. By using different tetrazine-dienophile pairs with distinct reaction rates, it is possible to achieve multiplexed labeling of different biomolecules. nih.gov
Computational chemistry has emerged as a valuable tool for predicting the reactivity of new tetrazine derivatives, enabling the rapid screening of potential structures and providing insights into the reaction mechanism. nih.gov This allows for a more rational design process, where new tetrazines can be designed with specific kinetic profiles in mind.
| Strategy | Mechanism of Action | Outcome | Example |
|---|---|---|---|
| Substituent Modification | Altering electronic and steric properties of the tetrazine. | Tunable reaction rates over several orders of magnitude. | Introduction of fluorine atoms to increase reactivity. biorxiv.orgresearchgate.net |
| Dienophile Selection | Utilizing dienophiles with inherently different reactivities. | Selective labeling by pairing specific tetrazines and dienophiles. | Using norbornene for slower reactions and TCO for faster reactions. nih.gov |
| Computational Design | In silico screening and prediction of reaction kinetics. | Rational design of tetrazines with desired reactivity. | Using DFT to calculate activation energies of new tetrazine analogs. nih.gov |
Hydrophilicity/Lipophilicity Modulation for Biological Contexts
The balance between hydrophilicity and lipophilicity is a critical parameter for the successful application of tetrazine analogs in biological systems. This property, often expressed as the logarithm of the partition coefficient (logP), influences a compound's solubility, cell permeability, and pharmacokinetic profile.
For intracellular applications, a certain degree of lipophilicity is required for the tetrazine probe to cross the cell membrane. However, excessive lipophilicity can lead to non-specific binding to hydrophobic pockets in proteins and membranes, resulting in high background signals and potential toxicity. Conversely, for applications in the aqueous extracellular environment, higher hydrophilicity is desirable to ensure solubility and prevent aggregation.
The hydrophilicity of tetrazine analogs can be modulated through the introduction of polar functional groups. For example, the incorporation of charged groups like carboxylates or sulfonates, or polar uncharged groups like polyethylene (B3416737) glycol (PEG) chains, can significantly increase the water solubility of the tetrazine.
Fluorination is another powerful strategy for modulating lipophilicity. nih.gov While the replacement of a hydrogen atom with a fluorine atom can increase lipophilicity in some contexts, the introduction of fluorine-containing functional groups can also be used to decrease lipophilicity. nih.govnih.gov The effect of fluorination on lipophilicity is complex and depends on the specific chemical environment of the fluorine atom. nih.gov
| Desired Property | Strategy for Modulation | Example Functional Groups | Rationale |
|---|---|---|---|
| Increased Hydrophilicity | Introduction of polar/charged groups. | -COOH, -SO3H, PEG chains | Improves aqueous solubility for extracellular applications. |
| Increased Lipophilicity | Introduction of non-polar groups. | Alkyl chains, aromatic rings | Enhances cell membrane permeability for intracellular targeting. |
| Fine-tuning of Lipophilicity | Strategic fluorination. | -CF3, -CHF2 | Can either increase or decrease lipophilicity depending on the molecular context. nih.govnih.gov |
Development of Robust and Stable Tetrazine Scaffolds
A significant challenge in the development of tetrazine probes is the inverse correlation between reactivity and stability. acs.orgacs.org Highly reactive tetrazines, which are desirable for fast bioorthogonal reactions, tend to be less stable under physiological conditions and can be prone to degradation. researchgate.net This has driven research into the development of new tetrazine scaffolds that offer both high reactivity and improved stability.
One promising approach is the development of triazolyl-tetrazine scaffolds. acs.orgacs.orgresearchgate.net These scaffolds are synthesized from shelf-stable ethynyl-tetrazines and azides via a copper-catalyzed click reaction. acs.org The resulting triazolyl-tetrazines exhibit both good stability and high reactivity under physiological conditions. acs.orgacs.orgresearchgate.net The intramolecular electron-pair repulsion between the nitrogen atoms of the triazole and tetrazine rings is thought to promote the bioorthogonal kinetics. acs.org
Another strategy involves the derivatization of the tetrazine scaffold itself. rsc.org By exploring different synthetic routes, a variety of unsymmetrical tetrazines with diverse functional groups can be prepared. udel.edu This allows for the fine-tuning of the electronic and steric properties of the tetrazine core to enhance stability without compromising reactivity. For example, sulfone- and sulfoxide-substituted tetrazines have shown advantageous stability against nucleophiles. rsc.org
The development of new synthetic methodologies is crucial for accessing novel and robust tetrazine scaffolds. rsc.org For instance, the use of versatile precursors like 3-bromotetrazine allows for the synthesis of a wide range of 3-monosubstituted s-tetrazines under mild conditions. amazonaws.com These advancements in synthetic chemistry are expanding the toolbox of stable and reactive tetrazines available for bioorthogonal applications.
| Scaffold/Strategy | Key Features | Advantages | Reference |
|---|---|---|---|
| Triazolyl-tetrazines | Synthesized via click chemistry from ethynyl-tetrazines. | Improved physiological stability and high reactivity. | acs.orgacs.orgresearchgate.net |
| Sulfone/Sulfoxide-substituted tetrazines | Incorporation of sulfur-based functional groups. | Enhanced stability against nucleophiles. | rsc.org |
| Unsymmetrical Tetrazines from Novel Precursors | Use of versatile building blocks like 3-bromotetrazine. | Access to a wide range of functionalized and stable tetrazines. | udel.eduamazonaws.com |
Conclusion and Future Perspectives in 3 Tsopr 6 Me Tetrazine Research
Current Challenges and Limitations in Tetrazine Chemistry
The field of tetrazine chemistry, while rapidly advancing, faces several persistent challenges. A primary limitation is the synthesis of asymmetrically substituted tetrazines, especially those bearing different alkyl groups. Traditional synthetic methods often result in mixtures of symmetric and asymmetric products, leading to low yields and difficult purification processes. While newer methods, such as those involving metal-catalyzed cross-coupling reactions, have improved access to these compounds, they can still be limited by substrate scope and the stability of tetrazine intermediates. rsc.org
Another significant challenge is the inherent stability of the tetrazine core itself. While their electron-deficient nature is key to their utility in bioorthogonal reactions, it also makes them susceptible to degradation, particularly by nucleophiles like thiols present in biological systems. rsc.orgrsc.org Balancing the high reactivity required for rapid bioorthogonal ligations with the stability needed for practical applications in vivo remains a delicate and ongoing challenge for chemists. rsc.org Furthermore, some tetrazine derivatives exhibit high volatility, which can complicate their handling, purification, and modification.
Emerging Trends and Future Directions in Synthetic Methodology
To overcome the limitations of classical "Pinner-like" reactions, modern synthetic chemistry is trending towards more versatile and efficient methodologies. Metal-catalyzed C-C bond formation reactions, such as Sonogashira and Suzuki cross-couplings, are becoming increasingly important for creating unsymmetrically substituted tetrazines with high precision and yield. rsc.org These methods allow for the introduction of a wide variety of functional groups onto the tetrazine scaffold, which was previously a significant hurdle.
Future directions in synthetic methodology are focused on several key areas:
Developing milder reaction conditions: This would expand the range of functional groups that can be tolerated during synthesis, allowing for the creation of more complex and functionally diverse tetrazine probes.
Improving scalability: Many current methods are effective at the lab scale but are not easily scalable for commercial or large-scale biological applications. New, robust methods are needed to produce gram-scale quantities of key tetrazine intermediates.
One-pot syntheses: Lewis acid-promoted one-pot procedures are being explored to streamline the synthesis of both symmetric and asymmetric tetrazines directly from simple starting materials, improving efficiency and reducing waste. researchgate.net
Late-stage functionalization: A major goal is the development of methods that allow for the modification of the tetrazine core at a late stage in the synthesis. This would provide a modular approach to creating libraries of tetrazine derivatives for screening and optimization in various applications.
Prospective Applications in Interdisciplinary Sciences
The unique properties of tetrazines, particularly their rapid and specific reactivity in inverse-electron-demand Diels-Alder (iEDDA) reactions, position them as powerful tools in a variety of interdisciplinary fields. nih.gov
Chemical Biology and Bioorthogonal Chemistry: Tetrazine ligation is a cornerstone of bioorthogonal chemistry, enabling researchers to label and visualize biomolecules in living cells and organisms with minimal perturbation to the native system. nih.gov Future applications will likely involve more complex, multi-target imaging experiments and the development of "smart" probes that become fluorescent only after reacting with their target, reducing background noise in imaging. nih.gov
Drug Discovery and Development: Tetrazines are being incorporated into Proteolysis Targeting Chimeras (PROTACs) and used for in situ drug assembly. medchemexpress.com The rapid kinetics of the tetrazine ligation allows for pre-targeted drug delivery, where a tetrazine-modified drug is administered separately from a dienophile-tagged targeting molecule (like an antibody), assembling the active therapeutic directly at the site of disease.
Materials Science: The ability of tetrazines to form stable covalent bonds under mild conditions makes them attractive for creating novel polymers and hydrogels. researchgate.net These materials can be designed to have specific biological functions, such as for tissue engineering or controlled-release drug delivery systems.
Diagnostics and Nuclear Medicine: The fast reaction rates of tetrazine cycloadditions are ideal for pre-targeted nuclear imaging techniques like Positron Emission Tomography (PET). This approach can improve the contrast between target and background tissues while minimizing the patient's radiation exposure. nih.gov
Outlook on Computational Design and Predictive Modeling for Novel Tetrazine Development
Computational chemistry is becoming an indispensable tool for accelerating the development of new tetrazine derivatives with tailored properties. researchgate.net Density Functional Theory (DFT) calculations and distortion/interaction models are being used to predict the reactivity and stability of novel tetrazine structures before they are synthesized in the lab. rsc.orgrsc.org
The future outlook for computational design in this field is highly promising:
Predictive Reactivity Models: By analyzing factors like the energy of the tetrazine's unoccupied molecular orbitals (LUMO and LUMO+1) and the energy required to distort the molecule into its transition state geometry, computational models can accurately predict how quickly a given tetrazine will react with a dienophile. rsc.orgresearchgate.net This allows for the in silico screening of large virtual libraries of compounds to identify the most promising candidates for specific applications.
Balancing Reactivity and Stability: A key goal is to use computational methods to solve the reactivity-versus-stability challenge. rsc.orgrsc.org By modeling the interaction of tetrazines with both their intended dienophile targets and off-target nucleophiles, researchers can identify structural modifications that enhance the desired reaction while minimizing degradation pathways.
Discovery of Novel Reactivity: Computational analysis can uncover unexpected reactivity patterns. For instance, studies have shown that for certain substituted tetrazines, secondary orbital interactions, rather than just frontier molecular orbital energies, play a crucial role in enhancing reactivity. rsc.orgrsc.org These insights can guide the design of entirely new classes of tetrazine reagents with superior performance.
By combining predictive modeling with empirical synthetic efforts, the development cycle for new, highly optimized tetrazines for a range of scientific applications can be significantly shortened.
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for preparing 3-TsOPr-6-Me-Tetrazine, and how can purity be ensured?
- Methodological Answer : The synthesis typically involves functionalizing the tetrazine core with methyl and tosylpropyl groups via nucleophilic substitution or coupling reactions. For example, methyl groups can be introduced via alkylation using methyl iodide under basic conditions, while tosylpropyl groups may require protection/deprotection strategies to avoid side reactions. Purity is validated using HPLC coupled with high-resolution mass spectrometry (HRMS) and H/C NMR to confirm structural integrity. Special attention should be paid to eliminating residual solvents and byproducts, which can interfere with downstream applications .
Q. How does the electronic structure of this compound influence its reactivity in bioorthogonal ligation?
- Methodological Answer : The electron-deficient tetrazine core enables inverse electron-demand Diels-Alder (IEDDA) reactions with strained dienophiles (e.g., trans-cyclooctene). Substituents like methyl and tosylpropyl modulate electron density and steric accessibility. Computational studies (e.g., DFT calculations) and UV-Vis spectroscopy can correlate substituent effects with reaction kinetics. For instance, methyl groups may slightly reduce electron deficiency but improve solubility, while bulky tosylpropyl groups could sterically hinder dienophile approach .
Q. What analytical techniques are critical for characterizing photophysical properties of this compound?
- Methodological Answer : Time-resolved fluorescence spectroscopy and quantum yield measurements are essential. For example, fluorescence lifetimes can be measured using time-correlated single-photon counting (TCSPC), while non-radiative decay rates are derived from the Strickler-Berg equation. Comparative studies with analogs (e.g., 3-amino-6-methyl-tetrazine) show that methyl substituents enhance fluorescence quantum yields (0.07–0.29) by suppressing non-radiative pathways .
Advanced Research Questions
Q. How can reaction kinetics of this compound with strained dienophiles be optimized for in vivo applications?
- Methodological Answer : Pseudo-first-order kinetics experiments under physiological conditions (pH 7.4, 37°C) are used to determine rate constants (). For example, trans-cyclooctene derivatives react with tetrazines at rates exceeding . To enhance in vivo stability, introduce steric shielding (e.g., PEGylation) or optimize dienophile strain (e.g., using bicyclo[6.1.0]nonene). Real-time monitoring via fluorogenic probes (e.g., sCy5-TCO) enables tracking of reaction efficiency in complex biological matrices .
Q. What strategies address contradictions in reported non-radiative decay rates for methyl-substituted tetrazines?
- Methodological Answer : Discrepancies in non-radiative rates () often arise from solvent polarity, temperature, or excitation wavelength differences. Controlled studies using supersonic jet-cooled spectroscopy (to minimize solvent effects) and vibronic-level resolution can isolate intrinsic molecular properties. For 3-amino-6-methyl-tetrazine, ranges from –, contrasting with unsubstituted tetrazine (). Systematic benchmarking against reference compounds (e.g., 3,6-di-(2-pyridyl)-tetrazine) is advised .
Q. How can this compound be integrated into pretargeted imaging workflows for tumor detection?
- Methodological Answer : A two-step protocol is recommended:
Targeting : Administer a dienophile-modified antibody (e.g., anti-Her2/neu-norbornene conjugate) to accumulate at tumor sites.
Labeling : Inject this compound conjugated to a near-infrared fluorophore or F-radiotracer. The fast IEDDA reaction () ensures rapid covalent labeling. Signal amplification is achieved using nanoparticles (e.g., magneto-fluorescent probes) for dual-mode imaging (MRI/fluorescence) .
Q. What experimental designs mitigate competing side reactions during tetrazine ligation in cellular environments?
- Methodological Answer : Pre-screen biological media (e.g., serum, lysates) for endogenous dienophiles using LC/TOFMS. Employ kinetic competition assays with excess "trap" dienophiles to quantify off-target reactivity. For intracellular labeling, use cell-permeable, fluorogenic tetrazines (e.g., methyltetrazine-TAMRA) to minimize background signal. Control experiments with knockout cell lines (lacking target biomarkers) validate specificity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
